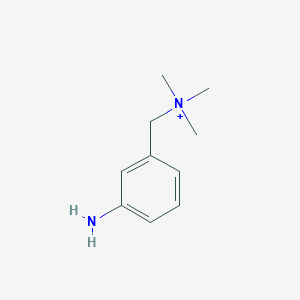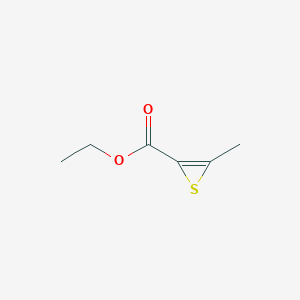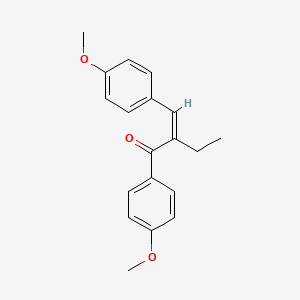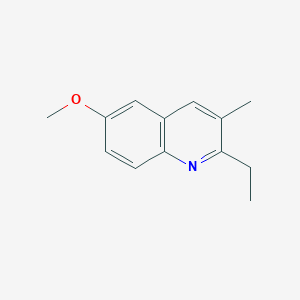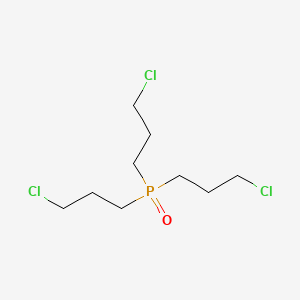
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is a chlorinated organophosphorus compound widely used as a flame retardant and plasticizer. It is commonly added to polyurethane foams and other consumer products to enhance their fire resistance. This compound is known for its effectiveness in reducing flammability and is often used as a replacement for more toxic brominated flame retardants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is typically synthesized through the reaction of propylene oxide with phosphoryl chloride. This reaction produces a mixture of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant. The reaction conditions generally involve the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and phosphoryl chloride are combined under controlled conditions. The mixture is then purified to isolate the desired isomer. The process is optimized to maximize yield and minimize the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.
Mechanism of Action
The mechanism by which tris(3-chloropropyl)(oxo)-lambda~5~-phosphane exerts its flame-retardant effects involves the release of chlorine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire .
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloro-1-methylethyl) phosphate: Another chlorinated organophosphorus flame retardant with similar applications.
Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate: A related compound with slightly different chemical properties.
Tris(2-chloropropyl) phosphate: Another isomer with similar flame-retardant properties.
Uniqueness
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is unique in its specific isomeric form, which provides distinct chemical and physical properties. Its effectiveness as a flame retardant and its relatively lower toxicity compared to brominated flame retardants make it a preferred choice in many applications .
Properties
CAS No. |
65419-91-2 |
|---|---|
Molecular Formula |
C9H18Cl3OP |
Molecular Weight |
279.6 g/mol |
IUPAC Name |
1-[bis(3-chloropropyl)phosphoryl]-3-chloropropane |
InChI |
InChI=1S/C9H18Cl3OP/c10-4-1-7-14(13,8-2-5-11)9-3-6-12/h1-9H2 |
InChI Key |
ASFWMJNIGACGJD-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(CCCCl)CCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
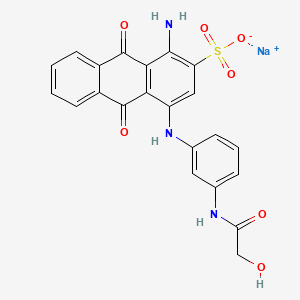
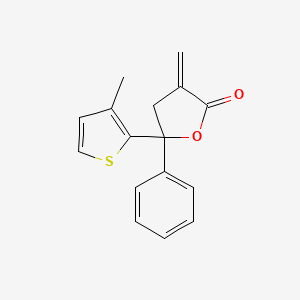

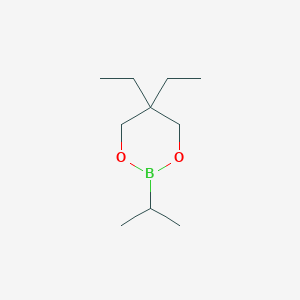
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
